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Compound of Interest

Methyl N-cbz-piperidine-2-
Compound Name:
carboxylate

Cat. No.: B063321

This guide provides a comprehensive technical overview of Methyl N-carbobenzyloxy-
piperidine-2-carboxylate, a key chiral building block for researchers, scientists, and
professionals in drug development. The document details its nomenclature, chemical
properties, synthesis protocols, and applications.

Chemical Identity and Nomenclature

Methyl N-carbobenzyloxy-piperidine-2-carboxylate is a derivative of pipecolic acid, a non-
proteinogenic amino acid. The carbobenzyloxy (Cbz or Z) group serves as a protecting group
for the secondary amine of the piperidine ring, making it a valuable intermediate in organic
synthesis, particularly in peptide chemistry.[1] This compound exists as a racemic mixture and
as two distinct enantiomers, (R) and (S).

The nomenclature and CAS numbers for these forms are as follows:
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Compound Name Synonym(s) Stereochemistry CAS Number
Methyl 1-
~ Methyl N-Cbz- ) o
(benzyloxycarbonyl)pi ) ) Racemic Not explicitly found
pipecolinate

peridine-2-carboxylate

Methyl (R)-1- R-METHYL 1-CBZ-
(benzyloxycarbonyl)pi PIPERIDINE-2- (R)-enantiomer 60369-19-9
peridine-2-carboxylate = CARBOXYLATE

Methyl (S)-1- S-METHYL 1-CBZ-
(benzyloxycarbonyl)pi PIPERIDINE-2- (S)-enantiomer 60343-61-5[2]
peridine-2-carboxylate = CARBOXYLATE

1-

Benzyloxycarbonyl)pi ~ N-Cbz-Piperidine-2-

( _ .y Y y')p .p _ Racemic Acid 71170-88-2[3][4]
peridine-2-carboxylic carboxylic acid

acid

Physicochemical Properties

Detailed experimental data on the physical properties of the methyl ester derivatives are not
widely reported in the literature, suggesting their primary role as synthetic intermediates.
However, some predicted and experimental data for the parent carboxylic acid and related
esters are available.

Table of Physicochemical Properties:
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Racemic N-
Ethyl 1-Cbhz-
. . Chz- L
(R)-enantiomer (S)-enantiomer . piperidine-2-
piperidine-2-
Property (CAS 60369- (CAS 60343- . carboxylate
carboxylic
19-9) 61-5) . (CAS 126401-
acid (CAS
22-7)
71170-88-2)
Molecular
Ci15H19NO4 C15H19NOa C14H17NOa C16H21NOa4
Formula
Molecular Weight  277.32 g/mol 277.32 g/mol 263.29 g/mol 291.34 g/mol
Melting Point N/A[1] N/A 80-83 °C (lit.)[5] N/A
- _ 443.9+45.0°Cat  403.7245.0 °C
Boiling Point N/A[1] N/A ]
760 mmHg[5] (Predicted)[5]
1.165+0.06
Density N/A[1] N/A 1.3+0.1 g/cm3[5] g/cm?3 (Predicted)
[5]
White to off-white
Appearance N/A[1] N/A crystalline Pale yellow oil[5]
powder[4]

Experimental Protocols

The synthesis of Methyl N-Cbz-piperidine-2-carboxylate can be achieved through several
methods. Below are detailed protocols for its preparation.

Esterification of N-Cbz-piperidine-2-carboxylic acid with
Thionyl Chloride and Methanol

This method is adapted from a procedure for esterification of a similar substrate.[6]
Materials:
o N-Cbz-piperidine-2-carboxylic acid

e Methanol (MeOH)

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.lookchem.com/404.htm
https://www.echemi.com/products/pd180914138151-ethyl-1-cbz-piperidine-2-carboxylate.html
https://www.lookchem.com/404.htm
https://www.echemi.com/products/pd180914138151-ethyl-1-cbz-piperidine-2-carboxylate.html
https://www.echemi.com/products/pd180914138151-ethyl-1-cbz-piperidine-2-carboxylate.html
https://www.lookchem.com/404.htm
https://www.echemi.com/products/pd180914138151-ethyl-1-cbz-piperidine-2-carboxylate.html
https://www.echemi.com/products/pd180914138151-ethyl-1-cbz-piperidine-2-carboxylate.html
https://www.lookchem.com/404.htm
https://www.nbinno.com/article/pharmaceutical-intermediates/the-protective-power-of-cbz-n-cbz-piperidine-2-carboxylic-acid-in-modern-synthesis-xy
https://www.echemi.com/products/pd180914138151-ethyl-1-cbz-piperidine-2-carboxylate.html
https://www.benchchem.com/product/b063321?utm_src=pdf-body
https://www.researchgate.net/publication/256994898_Synthesis_Characterization_and_Antimicrobial_Activity_of_Methyl_1--2-amine-alkylcarbonyl_piperidine-4-carboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Thionyl chloride (SOCI2)

o Diethyl ether

e Sodium bicarbonate (NaHCO3) solution (saturated)
e Brine

e Anhydrous magnesium sulfate (MgSQOa)
» Round-bottom flask

o Magnetic stirrer

* Ice bath

» Reflux condenser

e Rotary evaporator

Procedure:

o Suspend N-Cbz-piperidine-2-carboxylic acid (1 equivalent) in methanol (approximately 4 mL
per gram of acid) in a round-bottom flask equipped with a magnetic stirrer.

e Cool the mixture to 0 °C in an ice bath.
e Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension.
 After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

e Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring
for 3 hours.

o Heat the reaction mixture to reflux for 1 hour to ensure completion of the esterification.

o Cool the reaction mixture and concentrate under reduced pressure to remove excess
methanol and SOCI-.
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e Redissolve the residue in diethyl ether and wash sequentially with saturated sodium
bicarbonate solution and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude methyl ester.

e If necessary, purify the product by column chromatography on silica gel.

N-Protection of Methyl piperidine-2-carboxylate

This protocol is a standard procedure for the N-protection of amino acid esters.

Materials:

Methyl piperidine-2-carboxylate hydrochloride

e Benzyl chloroformate (Cbz-Cl)

e Triethylamine (TEA) or Sodium bicarbonate (NaHCOs)
¢ Dichloromethane (DCM) or a biphasic system (e.g., Dioxane/Water)
e Hydrochloric acid (1 M)

» Saturated sodium bicarbonate solution

e Brine

¢ Anhydrous sodium sulfate (Naz2S0a)

e Round-bottom flask

o Magnetic stirrer

* Ice bath

e Separatory funnel

 Rotary evaporator
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Procedure:

o Dissolve Methyl piperidine-2-carboxylate hydrochloride (1 equivalent) in the chosen solvent
system (e.g., DCM or Dioxane/Water).

e Cool the solution to 0 °C in an ice bath.

e Add the base (e.g., Triethylamine, 2.2 equivalents, or an aqueous solution of NaHCOs)
slowly to neutralize the hydrochloride and to act as a proton scavenger.

e Add Benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the
temperature at O °C.

 Allow the reaction to warm to room temperature and stir for 12-16 hours.

« If using DCM, wash the organic layer sequentially with 1 M HCI, saturated NaHCOs solution,
and brine. If using a biphasic system, extract the aqueous layer with an organic solvent (e.g.,
ethyl acetate).

o Combine the organic layers and dry over anhydrous sodium sulfate.
 Filter and concentrate the solvent under reduced pressure to obtain the crude product.

 Purify the product by flash column chromatography if necessary.

Applications in Synthesis

Methyl N-Cbz-piperidine-2-carboxylate is a versatile chiral building block, primarily utilized in
the synthesis of complex molecules in drug discovery and development. The Cbz protecting
group provides stability under various reaction conditions and can be selectively removed by
catalytic hydrogenolysis, which is an orthogonal deprotection strategy.[4] This allows for the
controlled formation of peptide bonds without side reactions at the protected nitrogen.

The following diagram illustrates a typical synthetic workflow where Methyl N-Cbz-piperidine-
2-carboxylate is used as a starting material.
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Synthetic Workflow of Methyl N-Cbz-piperidine-2-carboxylate

Methyl N-Cbz-piperidine-2-carboxylate

Hydrolysis
(e.g., LIOH, H20/THF)

N-Cbz-piperidine-2-carboxylic acid

Peptide Coupling
(e.g., EDC, HOBt, Amine)

Dipeptide Intermediate

Cbz Deprotection
(e.g., Hz, Pd/C)

Further Elongation / M@

Bioactive Molecule / API

Click to download full resolution via product page

Caption: Synthetic workflow using Methyl N-Cbz-piperidine-2-carboxylate.
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This workflow demonstrates the initial hydrolysis of the methyl ester to the corresponding
carboxylic acid, followed by a standard peptide coupling reaction to form a dipeptide. The
subsequent removal of the Cbz protecting group allows for further chain elongation or
modification, ultimately leading to the synthesis of a target bioactive molecule or Active
Pharmaceutical Ingredient (API).

Logical Relationships in Synthesis

The choice of synthetic route and protecting group strategy is crucial in multi-step organic
synthesis. The use of the Cbz group in concert with the methyl ester offers specific advantages
and dictates the subsequent reaction pathways.

Protecting Group Strategy

Starting Material

Methyl N-Cbz-piperidine-2-carboxylate

Amine: Cbz-protected

Acid: Methyl ester

Stability Activation
/ Reaction Pathways \
Amine Reactivity Carboxyl Reactivity
Cbz group prevents N-acylation/alkylation Ester hydrolysis enables amide bond formation
|
Selectivity /Elongation

Deprotection & Further Synthesis l

Orthogonal Deprotection

Selective Modification

Cbz removal via hydrogenolysis

Further coupling at the deprotected amine

Ester remains intact
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Caption: Logic of Cbz/Methyl Ester Protecting Group Strategy.

This diagram illustrates the logic behind using this doubly protected amino acid derivative. The
Cbz group ensures the stability of the amine functionality, allowing for reactions at the carboxyl
group after hydrolysis. The orthogonality of the Cbz deprotection (cleavage by hydrogenolysis)
allows for the selective unmasking of the amine for subsequent reactions, a key strategy in the
synthesis of complex peptides and other pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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